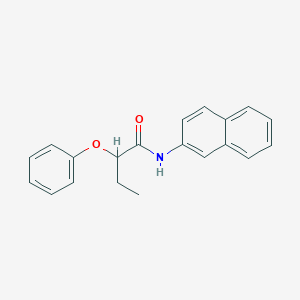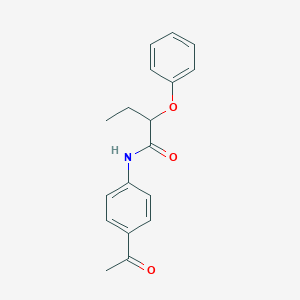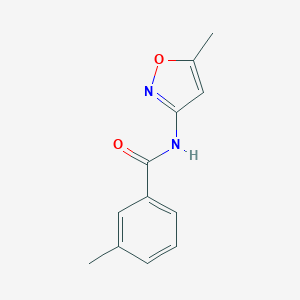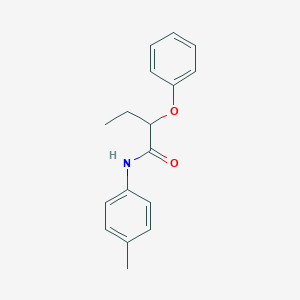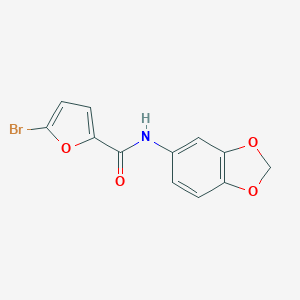
N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide is a synthetic organic compound characterized by the presence of a benzodioxole ring and a bromofuran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde in the presence of an acid catalyst.
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Amidation Reaction: The final step involves the coupling of the bromofuran derivative with the benzodioxole derivative through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the bromination step and automated systems for the amidation reaction to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction of the bromine atom can yield the corresponding furan derivative.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dehalogenated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学研究应用
N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to interact with biological targets such as tubulin, leading to cell cycle arrest and apoptosis.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It is used in studies exploring the interaction of small molecules with enzymes and receptors, providing insights into their mechanisms of action.
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and subsequent apoptosis of cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
相似化合物的比较
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety and is known for its psychoactive properties.
N-(1,3-benzodioxol-5-yl)-3-indolecarboxamide: Similar in structure, this compound is also studied for its anticancer properties.
Uniqueness
N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide is unique due to the presence of both the benzodioxole and bromofuran moieties, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a compound of significant interest in scientific research.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO4/c13-11-4-3-9(18-11)12(15)14-7-1-2-8-10(5-7)17-6-16-8/h1-5H,6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCBMCBQSLNOBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349888 |
Source


|
| Record name | N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306766-58-5 |
Source


|
| Record name | N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
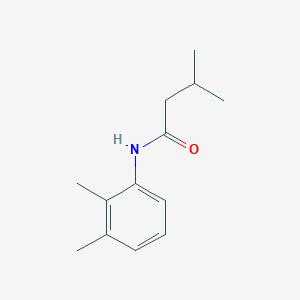
![(4E)-4-[(4-BROMOPHENYL)METHYLIDENE]-1-(3,4-DICHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B448470.png)
![N,N'-bis[4-(pentyloxy)phenyl]dodecanediamide](/img/structure/B448471.png)

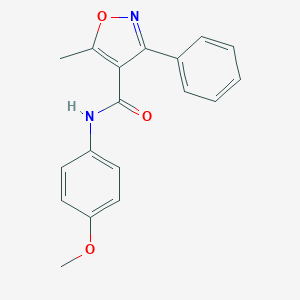
![N-(2-{[2-(butylamino)-2-oxoethyl]amino}-2-oxoethyl)benzamide](/img/structure/B448477.png)
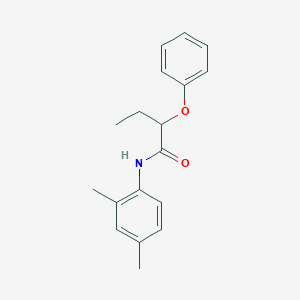

![Methyl 4-[(2,5-dichloroanilino)carbonyl]-2-[(diphenylacetyl)amino]benzoate](/img/structure/B448483.png)
![ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B448484.png)
